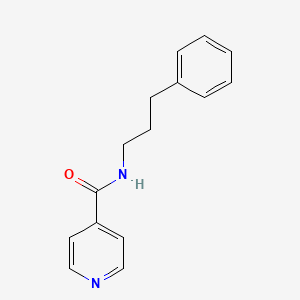

N-(3-phenylpropyl)isonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-phenylpropyl)isonicotinamide is a chemical compound that has gained interest in various fields of research due to its unique chemical structure and potential applications. Although there is limited specific research on this exact compound, related studies on isonicotinamide derivatives offer insights into their synthesis, structure, and properties.

Synthesis Analysis

The synthesis of isonicotinamide derivatives typically involves the reaction of isonicotinoyl chloride with various amines or the modification of isonicotinic acid. For example, N-ferrocenyl isonicotinamide was prepared through the acetylation of aminoferrocence with isonicotinoyl chloride, illustrating a common synthetic approach for such compounds (Patterson et al., 2015).

Molecular Structure Analysis

Isonicotinamide derivatives exhibit diverse molecular structures, which are often characterized using techniques like X-ray diffraction. For instance, the structure of N-ferrocenyl isonicotinamide revealed a twisted amide group relative to the pyridine and cyclopentadienyl (Cp) ring, demonstrating the structural versatility of these compounds (Patterson et al., 2015).

Chemical Reactions and Properties

Isonicotinamide derivatives participate in various chemical reactions, forming complexes with metals or undergoing hydrogen bonding. For example, N-ferrocenyl isonicotinamide forms 1D hydrogen-bonded chains and supports a mixed-valent redox state, highlighting its chemical reactivity and potential for forming supramolecular structures (Patterson et al., 2015).

Physical Properties Analysis

The physical properties of isonicotinamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. For instance, the supramolecular reagent isonicotinamide has been used to co-crystallize with carboxylic acids, showcasing its ability to form co-crystals with diverse stoichiometric variations and polymorphism (Lemmerer & Fernandes, 2012).

Chemical Properties Analysis

The chemical properties of isonicotinamide derivatives, including reactivity, stability, and interactions with other molecules, are critical for their potential applications. The formation of co-crystals and complexes, as seen with isonicotinamide, indicates strong intermolecular interactions and the capacity for hydrogen bonding, which are key aspects of their chemical behavior (Lemmerer & Fernandes, 2012).

Mechanism of Action

Target of Action

The primary target of N-(3-phenylpropyl)pyridine-4-carboxamide is the Succinate Dehydrogenase (SDH) . SDH is a key enzyme in the tricarboxylic acid cycle, which is critical for energy synthesis in pathogens . By targeting SDH, the compound can inhibit mitochondrial electron transfer between succinate and ubiquinone, disrupting the energy synthesis of the pathogens .

Mode of Action

N-(3-phenylpropyl)pyridine-4-carboxamide interacts with its target, SDH, through hydrogen bonding and π – π stacking interactions . This interaction inhibits the mitochondrial electron transfer between succinate and ubiquinone, thereby blocking the energy synthesis of the pathogens .

Biochemical Pathways

The compound affects the tricarboxylic acid cycle by inhibiting the action of SDH . This disruption leads to a decrease in the production of adenosine triphosphate (ATP), which is used as a source of chemical energy . The inhibition of ATP production can lead to the death of the pathogen .

Pharmacokinetics

Similar compounds have been shown to be rapidly phosphorylated by liver, heart, and kidney tissues . This suggests that N-(3-phenylpropyl)pyridine-4-carboxamide may also be rapidly metabolized in these tissues.

Result of Action

The primary result of the action of N-(3-phenylpropyl)pyridine-4-carboxamide is the inhibition of energy synthesis in pathogens, leading to their death . This makes the compound a potential candidate for use as a fungicide .

Action Environment

Similar compounds have been shown to exhibit good in vitro fungicidal activity and in vivo protective antifungal activity , suggesting that the compound may also be effective in various environmental conditions.

properties

IUPAC Name |

N-(3-phenylpropyl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c18-15(14-8-11-16-12-9-14)17-10-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-9,11-12H,4,7,10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNFXDKBTBJBIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00367701 |

Source

|

| Record name | N-(3-phenylpropyl)pyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00367701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6429-42-1 |

Source

|

| Record name | N-(3-phenylpropyl)pyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00367701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-ethyl-7-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5210030.png)

![2-amino-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5210037.png)

![N~1~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5210045.png)

![8-methyl-7-[(3-phenyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5210055.png)

![9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole](/img/structure/B5210056.png)

![2-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]methyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B5210064.png)

![N-(1-phenylethyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5210083.png)

![4-methyl-5-(2-{[(3-methyl-1-adamantyl)acetyl]oxy}ethyl)-3-(4-nitrobenzyl)-1,3-thiazol-3-ium bromide](/img/structure/B5210102.png)

![4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B5210109.png)

![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5210117.png)

![7,10-diphenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5210123.png)